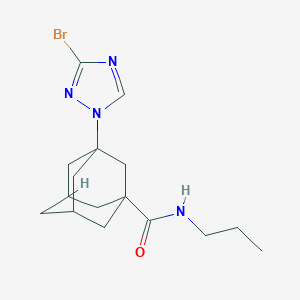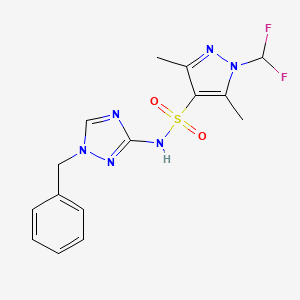
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide is a synthetic compound that features a unique combination of a triazole ring and an adamantane structure The triazole ring is known for its stability and biological activity, while the adamantane structure provides rigidity and enhances the compound’s overall stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide typically involves the following steps:
Formation of the Triazole Ring:
Coupling with Adamantane Derivative: The brominated triazole is coupled with an adamantane derivative through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
Substitution Reactions: Substituted triazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced triazole derivatives with altered electronic properties.
Scientific Research Applications
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The adamantane structure provides rigidity and stability, making the compound useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The adamantane structure enhances the compound’s binding affinity and stability, allowing it to effectively exert its effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler triazole derivative with similar reactivity but lacking the adamantane structure.
1-Adamantanecarboxamide: An adamantane derivative without the triazole ring, offering rigidity but lacking the biological activity of the triazole.
Uniqueness
3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-propyl-1-adamantanecarboxamide is unique due to its combination of a biologically active triazole ring and a stable adamantane structure.
Properties
Molecular Formula |
C16H23BrN4O |
|---|---|
Molecular Weight |
367.28 g/mol |
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-propyladamantane-1-carboxamide |
InChI |
InChI=1S/C16H23BrN4O/c1-2-3-18-13(22)15-5-11-4-12(6-15)8-16(7-11,9-15)21-10-19-14(17)20-21/h10-12H,2-9H2,1H3,(H,18,22) |
InChI Key |
HLNHNHJJRUTQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C12CC3CC(C1)CC(C3)(C2)N4C=NC(=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939079.png)
![3-[(Acetyloxy)methyl]-7-{[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10939080.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10939087.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939099.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10939104.png)
![5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10939111.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939114.png)
![ethyl 4-cyano-5-({(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B10939121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10939122.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939127.png)
![6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939132.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10939139.png)
![N-(2-methylphenyl)-1-{1-[(2-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10939142.png)

